2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Description
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis
A method for aminoacylation of indoles and pyrroles has been achieved through a one-pot cascade reaction. This transformation involves indoles or pyrroles, ynol ethers, and sulfonyl azides, creating four different bonds regioselectively through N-sulfonyltriazole intermediates, producing oxo-tryptamines and oxo-pyrroloethanamines under mild conditions (Alford & Davies, 2014).
Catalyzed Alkylation in Water
An efficient alkylation of indoles or amines with tertiary enamides catalyzed by sodium hydrogen sulfate in water has been accomplished. This process yields pharmacologically active 2-oxo-1-pyrrolidine derivatives and highlights the use of NaHSO4 as a low loading, green, and recyclable catalyst (Chu, Wang, & Ji, 2013).
Phosphinoylation/Cyclization/Isomerization Synthesis
Silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been utilized to construct 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation offers a straightforward route for the formation of the C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).
Synthesis of Antifolate Inhibitors
Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which could act as antitumor and/or antibacterial agents. These compounds showed potent inhibition against human TS, suggesting their utility in cancer and bacterial infection treatments (Gangjee et al., 1996).
Regioselective Sulfenylation
A methodology for the regioselective introduction of the sulfenyl group into electron-rich aza-aromatics using S-alkyl- and S-arylthiophthalimides as sulfenylating agents has been developed. This process is catalyzed by CeCl3·7H2O/NaI under mild conditions and represents an efficient preparation of sulfenyl aza-aromatics, important intermediates for organic transformations (Marcantoni et al., 2013).
Palladium-Catalyzed C-H Functionalization
A palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide insertion has been achieved. This three-component reaction generates diverse 2-sulfonated indoles, merging palladium catalysis and insertion of sulfur dioxide via a radical process (Liu, Zhou, & Wu, 2017).
Synthesis of Transparent Aromatic Polyimides
Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These polyimides exhibit good thermomechanical stabilities, making them suitable for applications in optical materials (Tapaswi et al., 2015).
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-9-23-18(25)17-16(13-7-3-4-8-14(13)20-17)21-19(23)26-12-15(24)22-10-5-6-11-22/h2-4,7-8,20H,1,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSOTVZEDISLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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